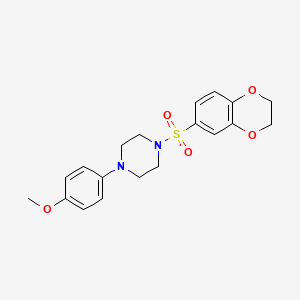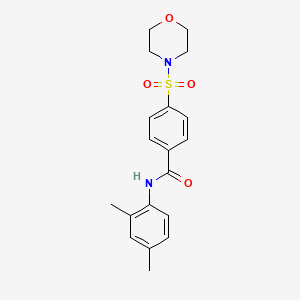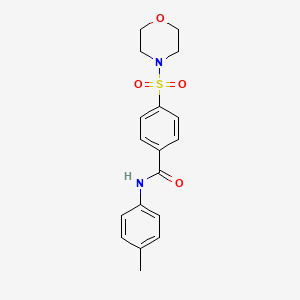![molecular formula C22H23N3O2S B3468567 3-benzyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B3468567.png)
3-benzyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone
Descripción general
Descripción
3-benzyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone is a synthetic compound that belongs to the class of quinazolinone derivatives. It has shown potential in various scientific research applications due to its unique structure and mechanism of action.
Aplicaciones Científicas De Investigación
3-benzyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone has shown potential in various scientific research applications. It has been studied for its anticancer activity, as it inhibits the growth of cancer cells by inducing apoptosis. It has also been studied for its anti-inflammatory activity, as it inhibits the production of pro-inflammatory cytokines. Furthermore, it has been studied for its potential as an antimicrobial agent, as it inhibits the growth of various bacterial and fungal strains.
Mecanismo De Acción
The mechanism of action of 3-benzyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone involves the inhibition of various enzymatic pathways. It inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. Additionally, it inhibits the activity of chitinase, an enzyme involved in the synthesis of the cell wall of various bacterial and fungal strains.
Biochemical and Physiological Effects:
This compound has shown various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to their death. It also inhibits the production of pro-inflammatory cytokines, reducing inflammation in various tissues. Furthermore, it inhibits the growth of various bacterial and fungal strains, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-benzyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, allowing for easy access to the compound. It also has a unique structure and mechanism of action, making it a valuable tool for studying various enzymatic pathways. However, it also has some limitations, such as its low solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for the study of 3-benzyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone. One potential direction is the study of its potential as an anticancer agent, as it has shown promising results in inducing apoptosis in cancer cells. Another potential direction is the study of its potential as an anti-inflammatory agent, as it has shown the ability to inhibit the production of pro-inflammatory cytokines. Additionally, further studies can be conducted to explore its potential as an antimicrobial agent, as it has shown the ability to inhibit the growth of various bacterial and fungal strains.
Propiedades
IUPAC Name |
3-benzyl-2-(2-oxo-2-piperidin-1-ylethyl)sulfanylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c26-20(24-13-7-2-8-14-24)16-28-22-23-19-12-6-5-11-18(19)21(27)25(22)15-17-9-3-1-4-10-17/h1,3-6,9-12H,2,7-8,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPZTQOBTGCWSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-tert-butyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B3468484.png)
![N-4-morpholinyl-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B3468495.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B3468497.png)
![N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B3468498.png)

![2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-4-morpholinylacetamide](/img/structure/B3468521.png)
![2-{[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]thio}-4-(2-furyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B3468523.png)
![2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-1-piperidinylacetamide](/img/structure/B3468530.png)
![methyl 2-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3468544.png)
![1-{5-fluoro-4-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-methylphenyl}ethanone](/img/structure/B3468550.png)
![N-[4-(dimethylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B3468566.png)


